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Introduction

Tabimorelin, also known as NN-703, is a potent, orally-active, non-peptide agonist of the
ghrelin/growth hormone secretagogue receptor (GHSR).[1][2][3] It mimics the action of the
endogenous hormone ghrelin, a key regulator of energy homeostasis and growth hormone
(GH) release.[4] Developed by Novo Nordisk, Tabimorelin was one of the first generation of
growth hormone secretagogues (GHS) investigated for the treatment of growth hormone
deficiency (GHD).[5][6] Its ability to stimulate the release of GH and subsequently insulin-like
growth factor 1 (IGF-1) makes it a valuable tool for researchers studying the pathophysiology of
GHD and the broader ghrelin signaling pathway.[1][2] This guide provides a comprehensive
technical overview of Tabimorelin, including its mechanism of action, key experimental data,
and protocols relevant to GHD research.

Physicochemical Properties

A clear understanding of a compound's properties is fundamental for experimental design.
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Property Value Source

(E)-5-amino-N,5-dimethyl-N-
[(2R)-1-[methyl-[(2R)-1-
(methylamino)-1-ox0-3-

IUPAC Name _ [7]
phenylpropan-2-yllamino]-3-
naphthalen-2-yl-1-oxopropan-

2-yllhex-2-enamide

CAS Number 193079-69-5 [11031[7]
Molecular Formula C32H40N403 [11031[7]
Molecular Weight 528.70 g/mol [31[7]
Synonyms NN-703, NN703, NNC-26-0703  [3][7]

Mechanism of Action: GHSR-1a Agonism

Tabimorelin exerts its effects by binding to and activating the growth hormone secretagogue
receptor type la (GHSR-1a), a G-protein coupled receptor predominantly expressed in the
anterior pituitary and hypothalamus.[8] This action is analogous to that of ghrelin, the natural
ligand for this receptor.[8]

Activation of GHSR-1a by Tabimorelin initiates a downstream signaling cascade. In pituitary
somatotrophs, this involves the Gaq protein, which activates phospholipase C (PLC). PLC then
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and
diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG
activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ is a primary
driver for the fusion of GH-containing vesicles with the cell membrane, leading to the secretion
of growth hormone into the bloodstream.[9][10]

In the hypothalamus, Tabimorelin can influence the release of Growth Hormone-Releasing
Hormone (GHRH) and somatostatin, further modulating GH secretion from the pituitary.[8]
Studies have also shown that ghrelin-receptor ligands can increase the expression of the
anabolic neuropeptide Y (NPY) and decrease the expression of the catabolic pro-
opiomelanocortin (POMC) in the hypothalamus, suggesting a complex interplay with energy
balance pathways that are dependent on intact leptin-receptor signaling.[11]
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Caption: Tabimorelin signaling pathway in pituitary somatotrophs.

Pharmacokinetic and Pharmacodynamic Profile

Tabimorelin is distinguished by its oral bioavailability, a significant advantage over injectable
peptide-based therapies.[1][2] Its administration leads to a sustained increase in GH and IGF-1
levels.[1][2] However, it also transiently increases other hormones and is a notable inhibitor of a
key metabolic enzyme.
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Parameter Description Source
Route of Administration Oral [11121[3]
Potent agonist of the
Primary Action ghrelin/growth hormone [2][3]
secretagogue receptor (GHSR)
Primary Pharmacodynamic Stimulates release of Growth 2]
Effect Hormone (GH)
Sustained increase in Insulin-
like Growth Factor 1 (IGF-1);
Secondary Hormonal Effects Transient increases in [1][12]
Adrenocorticotropic hormone
(ACTH), Cortisol, and Prolactin
Potent, mechanism-based
Metabolic Interaction inhibitor of Cytochrome P450 [1][13][14]

3A4 (CYP3A4)

The inhibition of CYP3A4 is a critical consideration for researchers, as it can lead to significant

drug-drug interactions.[1] For instance, co-administration with a CYP3A4 substrate like

midazolam results in a significant increase in the substrate's plasma concentration.[14]

Clinical Research in Adult Growth Hormone

Deficiency

Tabimorelin has been evaluated in clinical trials for its efficacy in treating adult GHD. The

results indicate that while the drug is generally well-tolerated, its clinical benefit is most

significant in patients with severe GHD.
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Study Parameter Details

) Multicentre, randomized, double-blind, placebo-
Study Design
controlled

] ] 97 adults with Growth Hormone Deficiency (83
Patient Population ) )
Tabimorelin, 14 Placebo)

] Initial and final dose of 3 mg/kg; 1.5 mg/kg/day
Dosage Regimen ]
for 6 days in between

After the first dose, serum GH peak and Area

Under Curve (AUC) were greater than placebo
GH Response (P < 0.05), though this lost significance after

correcting for BMI. After one week, GH

responses were similar to placebo.

11% of patients (9 of 83) on Tabimorelin

achieved a peak GH concentration = 5 ug/L
Responder Rate ]

after the first and/or last dose. No placebo

patients responded.

Serum IGF-1 was unaffected after one week of
treatment. Serum IGF-Binding Protein 3
(IGFBP-3) was increased (P < 0.05 vs.

placebo).

IGF-1 & IGFBP-3

Oral Tabimorelin was well-tolerated and could
) be useful for a subset of adult patients with
Conclusion
moderately severe GHD, who may be

identifiable with a test dose.

Data summarized from Svensson J, et al. Clin Endocrinol (Oxf). 2003 May;58(5):572-80.[15]

Experimental Protocols

The following are generalized protocols based on common methodologies used in GHS
research. Researchers should adapt these based on specific experimental goals and
institutional guidelines.
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Protocol 1: In Vitro GH Release from Primary Pituitary
Cells

This assay is used to determine the potency and efficacy of Tabimorelin in directly stimulating
GH secretion.

e Cell Preparation:

o Euthanize rats (e.g., male Sprague-Dawley) and aseptically remove anterior pituitary
glands.

o Mechanically and enzymatically (e.g., with trypsin/DNase) dissociate the tissue into a
single-cell suspension.

o Plate the cells in multi-well plates (e.g., 24-well) with appropriate culture medium (e.g.,
DMEM with 10% fetal bovine serum) and incubate for 48-72 hours to allow for cell
adherence.

o Stimulation Assay:

o Prepare stock solutions of Tabimorelin in a suitable vehicle (e.g., DMSO). Create a serial
dilution to test a range of concentrations (e.g., 10711 to 10-° M).

o Wash the pituitary cells with serum-free medium.

o Add the various concentrations of Tabimorelin (and vehicle control) to the wells. Include a
positive control such as GHRP-6 or GHRH.

o Incubate for a defined period (e.g., 15-60 minutes) at 37°C.
e Quantification:
o Collect the supernatant from each well.

o Measure the concentration of GH in the supernatant using a validated method, such as an
Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

o Normalize GH release to the total protein content or cell number per well.
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o Data Analysis:
o Plot a dose-response curve (GH concentration vs. log of Tabimorelin concentration).

o Calculate the ECso (half-maximal effective concentration) and Emax (maximum effect) to
guantify potency and efficacy.

Protocol 2: In Vivo GH Response Study in an Animal
Model

This protocol assesses the effect of orally administered Tabimorelin on circulating GH levels.
e Animal Model:

o Use an appropriate animal model, such as conscious, freely moving rats or swine, fitted
with indwelling catheters for stress-free blood sampling.

o Acclimatize animals to handling and experimental procedures.
e Drug Administration and Dosing:
o Fast the animals overnight to standardize metabolic state.

o Prepare Tabimorelin in a vehicle suitable for oral gavage (e.g., water or a methylcellulose
suspension).

o Administer a single oral dose of Tabimorelin. Multiple dose groups should be used to
establish a dose-response relationship (e.g., 0.5, 1.5, 5 mg/kg). Include a vehicle-only
control group.

» Blood Sampling:
o Collect baseline blood samples prior to administration (e.g., at -30 and -15 minutes).

o After administration, collect blood samples at frequent intervals (e.g., 15, 30, 45, 60, 90,
120 minutes) into tubes containing an anticoagulant (e.g., EDTA).

o Immediately centrifuge the blood to separate plasma and store at -80°C until analysis.
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e Hormone Analysis:

o Measure plasma GH concentrations using a species-specific and validated assay (ELISA
or RIA).

o Optionally, measure other hormones of interest, such as IGF-1, ACTH, or cortisol.
o Data Analysis:
o Plot the mean plasma GH concentration versus time for each dose group.

o Calculate pharmacokinetic/pharmacodynamic parameters such as peak concentration
(Cmax), time to peak (Tmax), and the Area Under the Curve (AUC) for the GH response.
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Phase 1: Screening & Enrollment

Patient Screening

Informed Consent

Enrollment & Randomization
(Tabimorelin vs. Placebo)

(Inclusion/Exclusion Criteria)

Phase 2: Baseline Assessme‘;t

Baseline Visit
Y Y
Baseline Measurements Initial GH Provocative Test
(Blood samples, BMI, etc.) (e.g., GHRH)
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Erhase 3: Treatment Period

Day 1: First Dose
(e.g., 3 mg/kg)

Serial Blood Sampling
(GH, ACTH, Cortisol)

Days 2-7: Daily Dosing
(e.g., 1.5 mg/kg/day)

Day 8: Final Dose

(e.g., 3 mg/kg)

Serial Blood Sampling

Phase 4: ‘;ollow-up & Analysis

Washout Period
(e.g., 1-3 weeks)

Final Assessment Visit

Final Blood Samples
(IGF-1, IGFBP-3)

Data Analysis
(Efficacy & Safety)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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